N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes:
- Pyrazole ring: Substituted at position 3 with a methyl group and at position 5 with a sulfamoyl group linked to a 4-methylphenyl moiety.
- Carboxamide tail: Attached at position 4 of the pyrazole, connected to a 3,4-dimethoxyphenyl group.
This compound is hypothesized to exhibit anticancer activity, particularly in colon cancer, due to its structural similarity to apoptosis-inducing pyrazole-sulfonamides described in recent studies .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-12-5-7-14(8-6-12)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-9-10-16(28-3)17(11-15)29-4/h5-11,24H,1-4H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMBUWCLQYHKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Variations
The compound is compared to structurally related pyrazole-sulfonamides and carboxamides (Table 1):
Key Observations :
- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl carboxamide tail distinguishes it from analogues with pyridinyl-sulfamoyl (e.g., Compound 11) or halogenated aryl groups (e.g., Compound 13).
- Sulfamoyl vs. Carboxamide : The 4-methylphenyl sulfamoyl group at position 5 may improve solubility relative to pyridinyl-sulfamoyl derivatives, as methyl groups reduce polarity .
Comparison :
- Intermediate Stability : The target’s 3,4-dimethoxyphenyl group may require milder reaction conditions than halogenated analogues (e.g., Compound 13) to avoid demethylation .
- Yield Challenges : Lower yields (~70%) are typical for analogues with bulky substituents (e.g., Compound 12: 71% ), suggesting similar challenges for the target compound.
Spectroscopic and Analytical Data
Critical spectral features are inferred from analogues (Table 3):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
